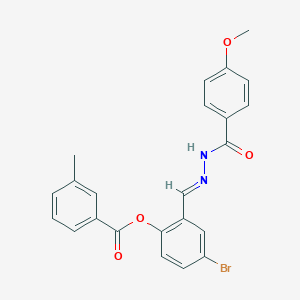![molecular formula C18H15ClN2O5 B422731 5-[[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B422731.png)
5-[[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines a pyrimidinetrione core with a furyl and a chloromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves a multi-step process. The starting materials include 3-chloro-4-methoxybenzaldehyde, furfural, and 1,3-dimethylbarbituric acid. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction proceeds through a condensation reaction, forming the desired product after purification steps such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-[[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-[[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- **5-[[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione shares similarities with other pyrimidinetrione derivatives, such as this compound.
Other similar compounds: include derivatives with different substituents on the phenyl or furyl groups, which may exhibit varying biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C18H15ClN2O5 |
|---|---|
Molecular Weight |
374.8g/mol |
IUPAC Name |
5-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H15ClN2O5/c1-20-16(22)12(17(23)21(2)18(20)24)9-11-5-7-14(26-11)10-4-6-15(25-3)13(19)8-10/h4-9H,1-3H3 |
InChI Key |
SYIKXNAARPJDCR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl)C(=O)N(C1=O)C |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~,N~6~-bis{4-nitrophenyl}-2,8-diphenylpyrido[3,2-g]quinoline-4,6-dicarboxamide](/img/structure/B422648.png)
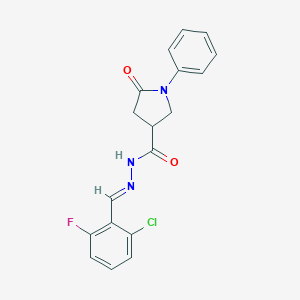
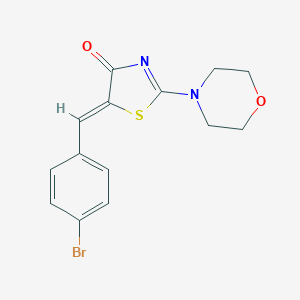
![Bis(4-chlorophenyl) 2,8-diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylate](/img/structure/B422652.png)
![N'-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOHYDRAZIDE](/img/structure/B422654.png)
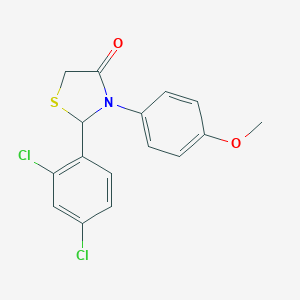
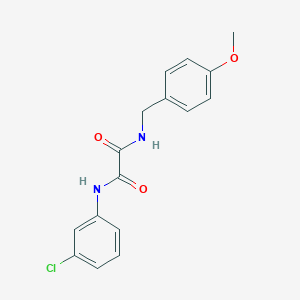
![4-Bromo-2-[2-(2,4-dichlorobenzoyl)carbohydrazonoyl]phenyl 2-furoate](/img/structure/B422659.png)
![Bis{4-bromo-2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl} phthalate](/img/structure/B422661.png)
![N~1~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N~2~-(4-methoxyphenyl)ethanediamide](/img/structure/B422665.png)
![9-{2-[(4-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B422667.png)
![N'-(4-isopropylbenzylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B422670.png)
![2-{2-[4-(Benzoylamino)benzoyl]carbohydrazonoyl}-4-bromophenyl 3,4,5-trimethoxybenzoate](/img/structure/B422672.png)
